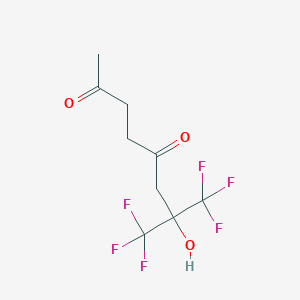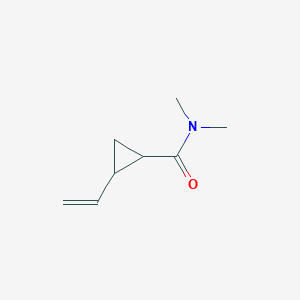
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide, also known as VDC, is a cyclic amide with a vinyl group attached to the cyclopropane ring. It has been synthesized and studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Efectos Bioquímicos Y Fisiológicos
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide in lab experiments is its ease of synthesis. However, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is relatively unstable and can decompose over time, limiting its shelf life.
Direcciones Futuras
There are several potential future directions for the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide. One direction is the synthesis of new derivatives of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide with improved stability and activity. Another direction is the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a potential treatment for bacterial and fungal infections. Additionally, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide could be studied as a potential anticancer agent.
Métodos De Síntesis
The synthesis of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide involves the reaction of N,N-dimethylcyclopropanecarboxamide with vinyl magnesium bromide. The reaction yields 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a colorless liquid with a boiling point of 80-82°C.
Aplicaciones Científicas De Investigación
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of new drugs, as a precursor for the synthesis of new materials, and as a ligand for metal catalysts.
Propiedades
Número CAS |
111002-02-9 |
|---|---|
Nombre del producto |
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3 |
Clave InChI |
RTPFVWHRWXHOIA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC1C=C |
SMILES canónico |
CN(C)C(=O)C1CC1C=C |
Sinónimos |
Cyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
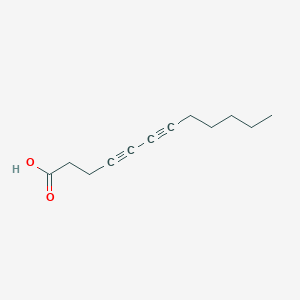

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)
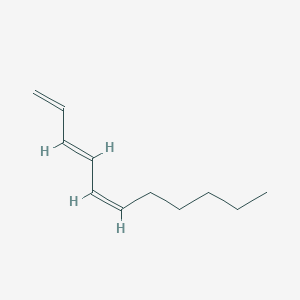
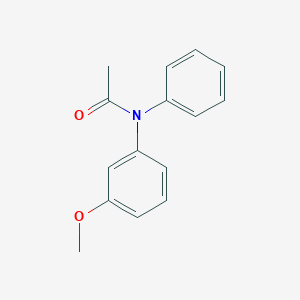
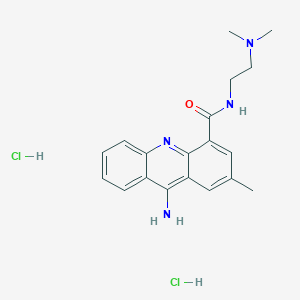
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

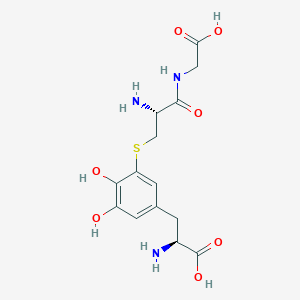

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
